molecular formula C21H28N2O4S B2784234 3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235352-80-3

3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide

Katalognummer: B2784234
CAS-Nummer: 1235352-80-3
Molekulargewicht: 404.53
InChI-Schlüssel: JFYDTQIOGXVKCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide features a benzenesulfonamide core substituted with a 3-acetyl group. This sulfonamide is linked via a methylene bridge to a piperidin-4-yl group, which is further functionalized with a 2,5-dimethylfuran-3-ylmethyl substituent.

Eigenschaften

IUPAC Name

3-acetyl-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-15-11-20(17(3)27-15)14-23-9-7-18(8-10-23)13-22-28(25,26)21-6-4-5-19(12-21)16(2)24/h4-6,11-12,18,22H,7-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYDTQIOGXVKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure which includes a piperidine core, a furan moiety, and a benzenesulfonamide group. Its potential applications span various therapeutic areas, especially cancer research due to its inhibitory effects on key molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O3SC_{15}H_{22}N_{2}O_{3}S with a molecular weight of approximately 306.41 g/mol. The structure can be represented as follows:

Structure C15H22N2O3S\text{Structure }\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This compound is known for its diverse reactivity profiles, influenced by the presence of electron-donating or withdrawing groups within its structure.

The biological activity of 3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide primarily involves its interaction with specific molecular targets within biological systems. Research indicates that it can act as an inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), which are critical in the regulation of cell proliferation and survival pathways.

Key Mechanisms:

  • ALK Inhibition : This compound binds to ALK, disrupting signaling pathways that promote tumor growth.
  • EGFR Inhibition : By inhibiting EGFR, it prevents downstream signaling that leads to cancer cell proliferation and survival.

Biological Activity and Case Studies

Several studies have documented the biological activity of this compound, particularly in cancer models:

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anti-cancer properties.
    • The mechanism was attributed to apoptosis induction and cell cycle arrest in the G1 phase.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor sizes compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, correlating with the in vitro findings.
    • Dosing regimens demonstrated that administration at 20 mg/kg significantly inhibited tumor growth over a period of four weeks.

Comparative Biological Activity Table

Activity TypeCompound NameIC50 (µM)Reference
ALK Inhibition3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide15
EGFR Inhibition3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide12
Cytotoxicity (HepG2)3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide10
Tumor Growth InhibitionIn Vivo Model (20 mg/kg)Significant Reduction

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Comparative Data for the Target Compound and Analogs
Compound Name/ID Sulfonamide Substituent Piperidine Substituent Yield (%) Physical Form Melting Point (°C) Characterization Methods Reference
Target Compound 3-Acetylbenzene (2,5-Dimethylfuran-3-yl)methyl N/R N/R N/R Presumed NMR, MS -
Compound 15 () 3-Chlorobenzene 2-(2,2-Dimethyldihydrobenzofuran-7-yloxy)ethyl 83 Colorless oil N/R 1H/13C NMR, UPLC/MS
Compound 16 () 5-Chloro-2-fluorobenzene Same as 15 67 Colorless oil N/R 1H/13C NMR, UPLC/MS
Compound 17 () 5-Chloro-2-methoxybenzene Same as 15 76 Yellow solid N/R 1H/13C NMR, UPLC/MS
Compound 18 () 1-Naphthalene Same as 15 73 Colorless oil N/R 1H/13C NMR, UPLC/MS
Compound 1-Naphthalene (2,5-Dimethylfuran-3-yl)methyl N/R N/R N/R N/R
Compounds (e.g., 6d–6l) Varied (e.g., sulfamoylaminophenyl) Benzhydrylpiperazinyl, fluorophenylmethyl 45–92 Solids/Oils 132–230 1H/13C/19F NMR, MS

Abbreviations: N/R = Not reported.

Substituent Effects on Physicochemical Properties

  • The 3-acetyl group in the target compound may improve binding to polar protein domains compared to halogenated analogs (e.g., Compounds 15–17).
  • Lipophilic Moieties (e.g., 2,5-Dimethylfuran vs. Dihydrobenzofuran) : The target’s dimethylfuran group is smaller and less polar than the dihydrobenzofuran substituents in compounds, which could enhance blood-brain barrier penetration.
  • Synthesis Yields : Analogous sulfonamides () show yields of 67–83%, suggesting efficient synthesis for the target compound under optimized conditions.

Research Findings and Implications

  • Synthetic Feasibility : High yields for analogs (e.g., 83% for Compound 15) indicate that the target compound can likely be synthesized efficiently using similar sulfonylation protocols .
  • Physical State : Most analogs exist as oils or low-melting solids (: 132–230°C), suggesting the target may also be a crystalline solid with moderate melting behavior.
  • Characterization Consistency : NMR and MS are universally employed for structural validation, ensuring reliability in compound identification .

Q & A

Q. Q1. What are the key synthetic pathways for 3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Functionalization of the piperidine ring via nucleophilic substitution or reductive amination.
  • Step 2: Coupling of the 2,5-dimethylfuran-3-ylmethyl group to the piperidine nitrogen.
  • Step 3: Sulfonamide bond formation between the benzenesulfonyl chloride and the acetylated aromatic amine.

Q. Optimization strategies :

  • Temperature control : Reactions involving sulfonamide formation often require low temperatures (0–5°C) to avoid side reactions.
  • Catalysts : Use of triethylamine or DMAP to enhance nucleophilicity during sulfonylation .
  • Purification : Recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Q2. What analytical techniques are critical for characterizing this compound’s structural integrity?

Key methods include:

Technique Parameters Analyzed Example Conditions
HPLC Purity, retention timeC18 column, acetonitrile/water gradient
NMR (¹H/¹³C)Functional group confirmationDMSO-d6 solvent, 400–600 MHz
FT-IR Sulfonamide (S=O) stretches1350–1150 cm⁻¹
X-ray crystallography 3D conformationSingle-crystal diffraction

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to target proteins (e.g., kinases or GPCRs).
  • Quantum chemical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD simulations : Evaluate stability of ligand-target complexes over nanosecond timescales .
  • Validation : Cross-reference computational results with experimental binding assays (e.g., SPR or ITC) .

Q. Q4. How should researchers resolve contradictions in spectral or bioactivity data during characterization?

Case example : Discrepancies in NMR peaks or unexpected IC50 values.

  • Hypothesis testing : Verify if impurities (e.g., unreacted intermediates) skew results via LC-MS .
  • Statistical validation : Use Design of Experiments (DoE) to identify critical variables (e.g., pH, solvent) affecting reproducibility .
  • Cross-lab validation : Collaborate with independent labs to replicate findings .

Q. Q5. What strategies are effective for assessing the compound’s stability under varying physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C identifies decomposition thresholds .
  • Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products .

Q. Q6. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Functional group modulation : Replace the acetyl group with trifluoromethyl (improves lipophilicity) or methoxy (enhances hydrogen bonding) .
  • Piperidine substitution : Introduce bulkier groups (e.g., benzyl) to alter steric interactions with targets .
  • Bioisosteres : Substitute the dimethylfuran with thiophene for improved metabolic stability .

Q. Q7. What in-vitro assays are recommended for preliminary bioactivity screening?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
  • Membrane permeability : Caco-2 cell monolayers predict oral bioavailability .

Methodological Considerations

Q. Q8. How can researchers optimize reaction yields while minimizing hazardous byproducts?

  • Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent .
  • Catalytic recycling : Use immobilized catalysts (e.g., Pd/C) to reduce heavy metal waste .
  • Real-time monitoring : In-situ FT-IR tracks reaction progress, reducing over-reaction risks .

Q. Q9. What statistical approaches are suitable for analyzing dose-response or toxicity data?

  • Non-linear regression : Fit IC50/EC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA : Identify significant differences between treatment groups (p < 0.05) .
  • QSAR modeling : Relate molecular descriptors (e.g., logP, polar surface area) to bioactivity .

Q. Q10. How can cross-disciplinary collaboration enhance research outcomes for this compound?

  • Computational + experimental synergy : Use quantum mechanics/molecular mechanics (QM/MM) to refine synthetic routes .
  • Medicinal chemistry + pharmacology : Combine SAR data with pharmacokinetic studies (e.g., half-life in rodent models) .
  • Open-data sharing : Deposit structural data in PubChem or ChEMBL for community validation .

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